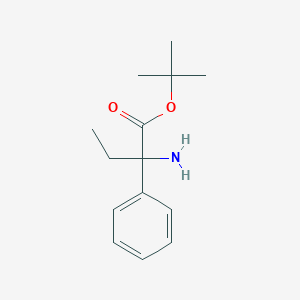
Tert-butyl 2-amino-2-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-2-phenylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a derivative of the amino acid phenylalanine and has been synthesized through various methods.
Applications De Recherche Scientifique
Tert-butyl 2-amino-2-phenylbutanoate has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of tert-butyl 2-amino-2-phenylbutanoate is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory cytokines and reducing oxidative stress in cells. It has also been suggested that it may act by modulating the activity of certain enzymes involved in the production of neurotransmitters in the brain.
Biochemical and Physiological Effects
Tert-butyl 2-amino-2-phenylbutanoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in cells. It has also been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to modulate the activity of certain enzymes involved in the production of neurotransmitters in the brain, such as tyrosine hydroxylase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-butyl 2-amino-2-phenylbutanoate in lab experiments is its potential as a neuroprotective agent. It has been shown to have protective effects against oxidative stress and may be useful in studying the mechanisms of neurodegenerative diseases. However, one limitation of using tert-butyl 2-amino-2-phenylbutanoate in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and care must be taken when using it in experiments.
Orientations Futures
There are several future directions for research on tert-butyl 2-amino-2-phenylbutanoate. One area of research is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine its mechanism of action and potential therapeutic benefits. Additionally, further studies are needed to determine the optimal dosage and administration of tert-butyl 2-amino-2-phenylbutanoate for various applications.
Méthodes De Synthèse
Tert-butyl 2-amino-2-phenylbutanoate can be synthesized through the reaction of tert-butyl acetoacetate with benzylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of tert-butyl 2-amino-2-phenylbutanoate and water as a byproduct. Other methods of synthesis have also been reported in the literature, including the reaction of tert-butyl acrylate with phenylalanine methyl ester.
Propriétés
IUPAC Name |
tert-butyl 2-amino-2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-14(15,11-9-7-6-8-10-11)12(16)17-13(2,3)4/h6-10H,5,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFCLJSRMHSSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2601960.png)
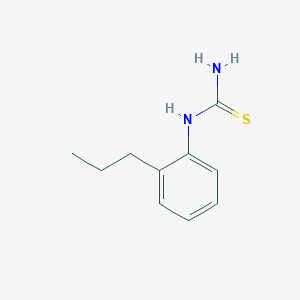
![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)
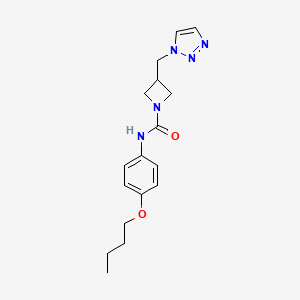
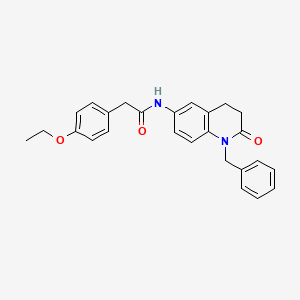

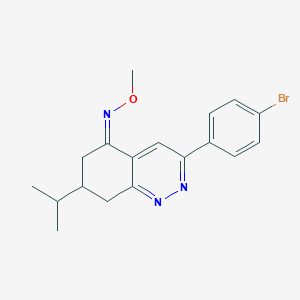
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2601972.png)


![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)
![N,N'-diethyl-3-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2601978.png)
![Tert-butyl N-thieno[3,2-b]pyridin-2-ylcarbamate](/img/structure/B2601980.png)
![3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine](/img/structure/B2601981.png)